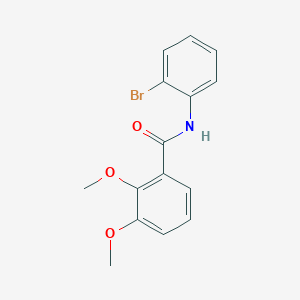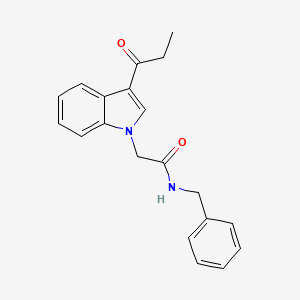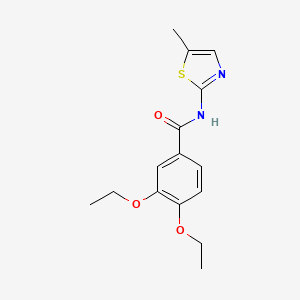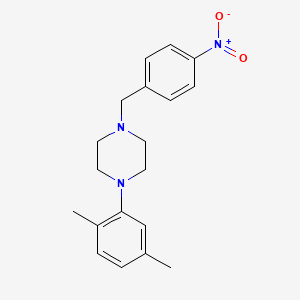
N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea, also known as APTU, is a small molecule compound that has been widely studied for its potential applications in scientific research. APTU is a thiourea derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, this compound can induce changes in gene expression that lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, this compound has also been shown to exhibit anti-inflammatory and anti-viral activities. It does so by inhibiting the production of pro-inflammatory cytokines and by interfering with the replication of certain viruses. This compound has also been shown to have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea is its relatively low cost and ease of synthesis. It is also highly stable and can be stored for long periods of time without degradation. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its activity.
Future Directions
There are several areas of research that could benefit from further study of N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea. One potential area is in the development of new anti-tumor therapies. This compound has shown promising results in preclinical studies, and further research could lead to the development of new drugs that target HDACs and other key enzymes involved in tumor growth. Another area of research is in the treatment of neurodegenerative diseases. This compound's neuroprotective effects make it a promising candidate for the development of new drugs that could slow or halt the progression of diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify new targets for its activity.
Synthesis Methods
N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea can be synthesized through a simple one-pot reaction between acetylacetone, pyridine-3-carboxaldehyde, and thiourea. The reaction takes place in a mixture of ethanol and water, and the product can be purified through recrystallization. The yield of the reaction is typically around 50-60%, and the purity of the product can be confirmed through NMR and IR spectroscopy.
Scientific Research Applications
N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of anti-tumor therapy. This compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It does so by inducing cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
1-(3-acetylphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-11(19)13-5-2-6-14(8-13)18-15(20)17-10-12-4-3-7-16-9-12/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXJBXKMZFDFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5693747.png)


![N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5693763.png)

![N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5693777.png)

![(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5693791.png)

![N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5693810.png)
![N-isopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5693821.png)

![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5693835.png)
![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5693846.png)